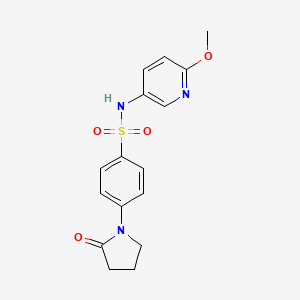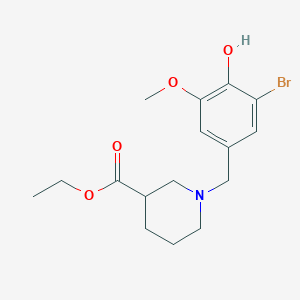![molecular formula C24H23N3O4S B6027434 3-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide](/img/structure/B6027434.png)
3-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide is a chemical compound that is widely used in scientific research. It is commonly known as DTTB, and it is a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that are involved in the regulation of cellular signaling pathways, and they play a critical role in the development and progression of various diseases, including cancer, diabetes, and autoimmune disorders. DTTB has been extensively studied for its pharmacological properties and its potential therapeutic applications.
Mecanismo De Acción
DTTB inhibits the activity of 3-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide by binding to the active site of the enzyme. The active site of this compound contains a conserved cysteine residue that is essential for the catalytic activity of the enzyme. DTTB contains a thiol group that can react with the cysteine residue, forming a covalent bond and inhibiting the activity of the enzyme. The inhibition of this compound by DTTB results in the activation of various downstream signaling pathways, leading to the modulation of cellular processes.
Biochemical and Physiological Effects:
DTTB has been shown to have several biochemical and physiological effects in various cell types. Inhibition of this compound by DTTB results in the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Activation of these pathways has been shown to promote cell growth, survival, and differentiation. DTTB has also been shown to induce apoptosis in cancer cells by inhibiting the activity of this compound. In addition, DTTB has been shown to modulate the immune response by inhibiting the activity of this compound involved in the regulation of T cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTTB has several advantages for use in laboratory experiments. It is a potent inhibitor of 3-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide, and it has been extensively studied for its pharmacological properties. DTTB is also relatively stable, and it can be stored for extended periods without significant degradation. However, there are also some limitations to the use of DTTB in laboratory experiments. DTTB is a highly reactive compound, and it can react with other cellular components, leading to nonspecific effects. In addition, the inhibition of this compound by DTTB can have complex effects on cellular signaling pathways, and the interpretation of experimental results can be challenging.
Direcciones Futuras
There are several future directions for research on DTTB. One potential application of DTTB is in the development of novel therapeutics for the treatment of cancer and other diseases. The inhibition of 3-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide by DTTB has been shown to have potent antitumor effects, and further research is needed to explore the potential therapeutic applications of DTTB. Another future direction for research on DTTB is the development of more selective inhibitors of this compound. The inhibition of this compound by DTTB can have complex effects on cellular signaling pathways, and the development of more selective inhibitors could provide greater specificity and reduce nonspecific effects. Finally, further research is needed to explore the potential applications of DTTB in modulating the immune response. The inhibition of this compound involved in the regulation of T cell activation could have therapeutic potential for the treatment of autoimmune disorders.
Métodos De Síntesis
DTTB can be synthesized by a multistep process involving the reaction of various chemical intermediates. The synthesis of DTTB involves the use of several reagents and solvents, and it requires a high degree of expertise in organic chemistry. The synthesis process is complex, and it requires careful optimization of reaction conditions to obtain high yields of the final product. The synthesis of DTTB is typically carried out in specialized laboratories equipped with advanced instrumentation and safety protocols.
Aplicaciones Científicas De Investigación
DTTB is widely used in scientific research for its potent inhibitory effects on 3-[(2,2-dimethylpropanoyl)amino]-N-{4-[(4-nitrophenyl)thio]phenyl}benzamide. This compound are involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this compound has been implicated in the development and progression of various diseases, including cancer, diabetes, and autoimmune disorders. DTTB has been shown to inhibit the activity of several this compound, including SHP-1, SHP-2, and PTP1B. Inhibition of these enzymes has been shown to have therapeutic potential for the treatment of various diseases.
Propiedades
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-N-[4-(4-nitrophenyl)sulfanylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-24(2,3)23(29)26-18-6-4-5-16(15-18)22(28)25-17-7-11-20(12-8-17)32-21-13-9-19(10-14-21)27(30)31/h4-15H,1-3H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAZCXNTBGEWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6027356.png)


![1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6027369.png)

![N-(tert-butyl)-5-chloro-2-{[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B6027417.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}nicotinamide](/img/structure/B6027418.png)
![2-[(5-allyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-chloro-2-phenoxyphenyl)acetamide](/img/structure/B6027424.png)

![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B6027442.png)

![N-(2-methoxyethyl)-3-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6027448.png)
![ethyl [(4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio]acetate](/img/structure/B6027454.png)